Spinosyn D

Description

Spinosyn D has been reported in Gossypium with data available.

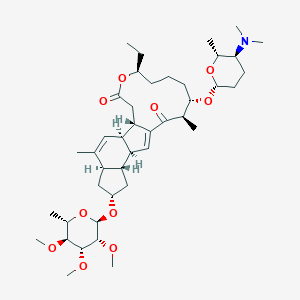

a macrolide, structure in first source

Properties

IUPAC Name |

(1S,2S,5R,7S,9S,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H67NO10/c1-11-26-13-12-14-35(53-37-16-15-34(43(6)7)24(4)49-37)23(3)38(45)33-20-31-29(32(33)21-36(44)51-26)17-22(2)28-18-27(19-30(28)31)52-42-41(48-10)40(47-9)39(46-8)25(5)50-42/h17,20,23-32,34-35,37,39-42H,11-16,18-19,21H2,1-10H3/t23-,24-,25+,26+,27-,28+,29-,30-,31-,32+,34+,35+,37+,39+,40-,41-,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDECBWLKMPEKPM-PSCJHHPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C(=CC3C2CC(=O)O1)C)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C(=C[C@H]3[C@@H]2CC(=O)O1)C)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H67NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3037599 | |

| Record name | Spinosyn D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

746.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131929-63-0 | |

| Record name | Spinosyn D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131929-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinosad factor D [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinosyn D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spinosyn D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINOSAD FACTOR D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78G4631RTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function Elucidation of Spinosyn D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosyn D, a potent insecticidal macrolide, is a key component of the widely used biopesticide spinosad. This technical guide provides a comprehensive overview of the elucidation of Spinosyn D's structure and function. It details its complex chemical architecture, mechanism of action at the insect nicotinic acetylcholine receptor (nAChR), and its biosynthetic origins. This document synthesizes critical data on its insecticidal efficacy and binding affinity, outlines detailed experimental protocols for its study, and presents visual representations of its mode of action and relevant experimental workflows to facilitate a deeper understanding and further research in the field of insecticide development.

Introduction

Spinosyn D is a secondary metabolite produced by the soil actinomycete Saccharopolyspora spinosa.[1] It belongs to the spinosyn class of compounds, which are characterized by a unique tetracyclic lactone structure glycosidically linked to two deoxy sugars: forosamine and tri-O-methylrhamnose.[2] Spinosyn D, along with its close analog Spinosyn A, constitutes the active ingredients of the commercial insecticide spinosad.[3] Spinosad is renowned for its high efficacy against a broad spectrum of insect pests, coupled with a favorable environmental and toxicological profile.[4] This guide focuses specifically on Spinosyn D, delving into the scientific investigations that have defined its molecular structure and biological activity.

Structure Elucidation of Spinosyn D

The definitive structure of Spinosyn D was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Formula: C₄₂H₆₇NO₁₀[2]

Molecular Weight: 746.0 g/mol [2]

The core of Spinosyn D is a 21-carbon tetracyclic macrolide. Attached to this core are two key sugar moieties:

-

D-Forosamine: An amino sugar attached at the C-17 position.

-

2',3',4'-tri-O-methyl-L-rhamnose: A methylated rhamnose sugar attached at the C-9 position.[5]

Spinosyn D differs from Spinosyn A by the presence of an additional methyl group on the tetracyclic skeleton.[6]

Spectroscopic Data

Detailed analysis of ¹H and ¹³C NMR spectra, in conjunction with 2D NMR experiments such as COSY and HSQC, allowed for the assignment of all proton and carbon signals, confirming the connectivity of the complex ring system and the identity and linkage of the sugar residues.[3][7] High-resolution mass spectrometry (HR-MS) data provided the exact molecular formula, corroborating the structure determined by NMR.[2][8]

Table 1: Key Spectroscopic Data for Spinosyn D Structure Elucidation

| Spectroscopic Technique | Observation | Reference |

| ¹H NMR | Characteristic signals for the tetracyclic core protons and the two sugar moieties. A key singlet at 5.47 ppm helps distinguish it from Spinosyn A. | [7] |

| ¹³C NMR | Resonances corresponding to all 42 carbon atoms, confirming the carbon skeleton and the presence of ester, ketone, and ether functionalities. | [7] |

| 2D NMR (COSY, HSQC) | Correlation peaks establishing the connectivity between protons and carbons within the macrolide and sugar units. | [3][7] |

| High-Resolution Mass Spectrometry (HR-MS) | Accurate mass measurement confirming the elemental composition as C₄₂H₆₇NO₁₀. | [2][8] |

Function and Mechanism of Action

Spinosyn D exerts its insecticidal effect through a novel mechanism of action that targets the insect's nervous system. It acts as a potent allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1]

Target Site: The Nicotinic Acetylcholine Receptor (nAChR)

The primary target of Spinosyn D is the nAChR, a ligand-gated ion channel crucial for fast synaptic transmission in insects.[9] Unlike other insecticides that target nAChRs, such as neonicotinoids, spinosyns bind to a distinct allosteric site.[9] This unique binding site means there is no cross-resistance with other classes of insecticides.[10]

Research has identified the α6 subunit of the insect nAChR as the principal target for spinosyns.[11][12][13] The binding of Spinosyn D to the α6 subunit causes prolonged activation of the receptor, leading to an influx of cations and hyperexcitation of the neuron.[14] This results in involuntary muscle contractions, tremors, paralysis, and ultimately, the death of the insect.[1]

Signaling Pathway

The binding of Spinosyn D to the α6 subunit of the nAChR initiates a cascade of events leading to insect mortality. While the complete downstream signaling pathway is still under investigation, a proposed mechanism involves the following steps:

Recent studies suggest that the interaction of spinosyns with the nAChR α6 subunit may also influence the immune deficiency (IMD) pathway, potentially impacting the insect's antiviral immunity.[4][11]

Quantitative Data on Insecticidal Activity

While much of the publicly available data pertains to spinosad, the following table summarizes available quantitative data on the insecticidal activity of Spinosyn D where specified.

Table 2: Insecticidal Activity of Spinosyn D Against Various Insect Pests

| Insect Species | Bioassay Method | LC₅₀ / LD₅₀ | Reference |

| Heliothis virescens (Tobacco budworm) | Topical Application | LD₅₀: 0.4 - 8.5 µg/g (for spinosad) | [10] |

| Plutella xylostella (Diamondback moth) | Leaf Dip | LC₅₀: 0.343 - 0.937 ppm (for spinosad) | [15] |

| Spodoptera exigua (Beet armyworm) | Diet Incorporation | Data for spinosad indicates high toxicity | [10] |

Note: Data for Spinosyn D alone is limited in publicly accessible literature. The values for spinosad provide a close approximation of its activity.

Experimental Protocols

Insecticidal Bioassay: Topical Application

This method is used to determine the dose of an insecticide required to cause mortality in a test insect population.

Detailed Methodology:

-

Preparation of Insecticide Solutions: Prepare a stock solution of Spinosyn D in a volatile solvent like acetone. Perform serial dilutions to obtain a range of concentrations.

-

Insect Handling: Use insects of a specific age and developmental stage for consistency. Anesthetize the insects to facilitate handling.

-

Topical Application: Utilize a calibrated microapplicator to apply a precise volume (typically 0.5-1 µL) of the insecticide solution to the dorsal thorax of each insect.[16] A control group should be treated with the solvent alone.

-

Incubation: After treatment, place the insects in individual or group containers with access to food and water. Maintain them in a controlled environment (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).

-

Mortality Assessment: Record the number of dead and moribund insects at predetermined time points (e.g., 24, 48, and 72 hours).

-

Data Analysis: Correct for any mortality in the control group using Abbott's formula. Analyze the dose-response data using probit analysis to determine the LD₅₀ (the dose that is lethal to 50% of the test population) and its confidence limits.[14]

Radioligand Binding Assay for nAChR

This assay is used to determine the binding affinity of a compound to its receptor target.

Detailed Methodology:

-

Membrane Preparation: Homogenize insect heads (rich in nAChRs) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.[17] Alternatively, use membranes from cell lines engineered to express the insect nAChR α6 subunit.

-

Binding Reaction: In a multi-well plate or microcentrifuge tubes, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]epibatidine or a custom-synthesized radiolabeled spinosyn), and a range of concentrations of unlabeled Spinosyn D.[18]

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold buffer to minimize the dissociation of the radioligand-receptor complex.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of Spinosyn D that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[18]

Biosynthesis of Spinosyn D

Spinosyn D is synthesized by Saccharopolyspora spinosa through a complex biosynthetic pathway involving a polyketide synthase (PKS) and subsequent modifications, including glycosylation and methylation.[5][19] The tetracyclic core is assembled by a Type I PKS. The deoxy-sugars, forosamine and rhamnose, are synthesized through separate pathways and then attached to the polyketide core. The final steps involve a series of methylation reactions catalyzed by specific methyltransferases (SpnH, SpnI, and SpnK for the rhamnose moiety) to yield the final Spinosyn D structure.[5]

Conclusion

Spinosyn D is a structurally complex and highly effective insecticidal molecule. Its unique mode of action, targeting a distinct allosteric site on the insect nAChR, makes it a valuable tool in insecticide resistance management programs. The elucidation of its structure and function, through a combination of advanced spectroscopic and biological techniques, has provided a solid foundation for the development of new and improved spinosyn-based insecticides. Further research into its detailed signaling pathways and the development of specific quantitative assays will continue to enhance our understanding and application of this important class of biopesticides.

References

- 1. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Nicotinic Acetylcholine Receptor Alpha6 Contributes to Antiviral Immunity via IMD Pathway in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. entomoljournal.com [entomoljournal.com]

- 6. Spinosyn A | C41H65NO10 | CID 443059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quantitative NMR for detection of spinosad residues in agricultural soils - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00356C [pubs.rsc.org]

- 8. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pagepressjournals.org [pagepressjournals.org]

- 11. Nicotinic Acetylcholine Receptor Alpha6 Contributes to Antiviral Immunity via IMD Pathway in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. archive.aessweb.com [archive.aessweb.com]

- 14. cgspace.cgiar.org [cgspace.cgiar.org]

- 15. academicjournals.org [academicjournals.org]

- 16. Mosquito Adult Bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. researchgate.net [researchgate.net]

The Core Mechanism of Spinosyn D on Insect Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Spinosyn D, a key active component of spinosad insecticides, on insect neurons. It delves into the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate this mechanism.

Executive Summary

Spinosyn D exerts its insecticidal effect primarily through the potent and unique modulation of nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. It acts as a positive allosteric modulator, binding to a site distinct from the acetylcholine (ACh) binding site on the nAChR protein complex. This allosteric interaction enhances the receptor's response to ACh, leading to prolonged and excessive neuronal excitation. This hyperexcitation manifests as involuntary muscle contractions, tremors, and ultimately results in paralysis and death of the insect. The α6 subunit of the nAChR has been unequivocally identified as the principal target for spinosyns. While secondary effects on GABA receptors have been noted, they are considered minor contributors to the overall insecticidal activity of Spinosyn D.

Primary Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

The primary site of action for Spinosyn D is the nAChR, a ligand-gated ion channel crucial for fast synaptic transmission in the insect nervous system.

Allosteric Modulation

Spinosyn D functions as a positive allosteric modulator of insect nAChRs.[1][2][3] Unlike competitive agonists that bind directly to the ACh binding site, Spinosyn D binds to a distinct, allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that increases the probability of the ion channel opening in response to ACh. The result is a potentiation of the cholinergic signal, leading to sustained depolarization of the neuron. Evidence for this allosteric mechanism comes from radioligand binding studies, which have shown that spinosyns do not displace the binding of radiolabeled nAChR agonists like imidacloprid.[4]

The Critical Role of the α6 Subunit

A substantial body of evidence points to the α6 nAChR subunit as the specific target of spinosyns.[5][6][7][8] Genetic and molecular studies, particularly using the powerful CRISPR/Cas9 gene-editing tool, have demonstrated that knockout or mutation of the gene encoding the α6 subunit confers high levels of resistance to spinosad in a variety of insect species.[5][9] This highlights the critical and specific interaction between spinosyns and the α6-containing nAChRs. There is also evidence to suggest that spinosyns may exclusively act on α6 homomeric pentamers.[6][8]

Secondary Effects on GABA Receptors

While the primary insecticidal activity of Spinosyn D is mediated through nAChRs, some studies have reported secondary effects on γ-aminobutyric acid (GABA) receptors, the main inhibitory neurotransmitter receptors in the insect central nervous system.[10][11] Spinosyn A has been observed to elicit a small-amplitude chloride current in cockroach neurons at concentrations above 1 nM, suggesting an interaction with GABA-gated chloride channels.[10] However, these effects are generally considered to be significantly less pronounced than the potent modulation of nAChRs and their contribution to the overall insecticidal efficacy is likely minor.[4][7]

Physiological Manifestations of Spinosyn D Action

The molecular events at the nAChR translate into a cascade of physiological effects that ultimately lead to the death of the insect. The prolonged activation of nAChRs causes hyperexcitation of the central nervous system.[12] This uncontrolled neuronal firing leads to:

-

Involuntary Muscle Contractions and Tremors: The continuous stimulation of motor neurons results in uncontrolled muscle spasms and tremors.

-

Paralysis: Prolonged hyperexcitation leads to neuromuscular fatigue and subsequent paralysis.

-

Cessation of Feeding and Other Behaviors: The disruption of normal neuronal function leads to a rapid cessation of feeding and other essential behaviors.

-

Death: The combination of paralysis and metabolic exhaustion ultimately results in the death of the insect.

Quantitative Data on Spinosyn Activity

The following tables summarize key quantitative data related to the efficacy of spinosyns. It is important to note that much of the available data pertains to spinosad, which is a mixture of Spinosyn A and Spinosyn D (typically in a ratio of approximately 85:15). Data for Spinosyn D alone is limited.

| Insect Species | Bioassay Type | LC50 of Spinosad (ppm or mg/liter) | Citation |

| Heliothis virescens (Tobacco Budworm) | Larval Diet | 0.3 ppm (for Spinosyn A) | [13][14] |

| Bactrocera dorsalis (Oriental Fruit Fly) | Adult Feeding | 3.1-3.3 mg/liter | [15] |

| Ceratitis capitata (Mediterranean Fruit Fly) | Adult Feeding | 2.8-4.2 mg/liter | [15] |

| Bactrocera cucurbitae (Melon Fly) | Adult Feeding | 4.3-5.5 mg/liter | [15] |

| Forest Pest Larvae | Leaf Dip | Varies by species (e.g., Spirama retorta most susceptible) | [16] |

| Insect Species | nAChR Subunit Modification | Fold Resistance to Spinosad | Citation |

| Helicoverpa armigera | Haα6 Knockout | 531 | [17] |

| Plutella xylostella | Pxα6 Knockout | 229 | |

| Coccinella septempunctata | Csnα Knockout | 28.56 | [18] |

Detailed Methodologies for Key Experiments

The elucidation of Spinosyn D's mechanism of action has relied on a suite of sophisticated experimental techniques. Below are detailed overviews of the core methodologies.

Two-electrode Voltage Clamp (TEVC) in Xenopus oocytes

This technique is instrumental for characterizing the effects of compounds on ion channels expressed in a controlled environment.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular cell layer.

-

cRNA Injection: Complementary RNA (cRNA) encoding the specific insect nAChR subunits of interest (e.g., α6) is microinjected into the oocytes. The oocytes are then incubated for several days to allow for protein expression and insertion into the cell membrane.

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential, while the other injects current to "clamp" the voltage at a desired level. The current required to maintain this voltage is a direct measure of the ion flow through the expressed channels.

-

Compound Application: A baseline response to the natural ligand, acetylcholine, is established. Subsequently, Spinosyn D is introduced into the bathing solution, and the response to acetylcholine is measured again. An enhanced current in the presence of Spinosyn D provides direct evidence of positive allosteric modulation.[19][20][21][22][23]

CRISPR/Cas9-Mediated Gene Knockout

This revolutionary gene-editing technology allows for the precise inactivation of specific genes to study their function in vivo.

-

Guide RNA (sgRNA) Design and Synthesis: One or more sgRNAs are designed to target a specific sequence within the nAChR α6 gene. The sgRNA is synthesized in vitro.

-

Microinjection of Embryos: A mixture containing the sgRNA and Cas9 protein (or a plasmid encoding Cas9) is microinjected into insect embryos at a very early developmental stage. The sgRNA guides the Cas9 nuclease to the target DNA sequence.

-

Gene Disruption: Cas9 creates a double-strand break in the DNA. The cell's natural DNA repair mechanisms often introduce small insertions or deletions (indels) at the break site, leading to a frameshift mutation and a non-functional protein (a gene knockout).

-

Screening and Rearing: The injected embryos are reared to adulthood, and their offspring are screened for the desired mutation using PCR and DNA sequencing.

-

Bioassays: The insecticide susceptibility of the knockout insects is compared to that of wild-type insects using standard bioassay methods (e.g., diet incorporation or topical application). A significant increase in the LC50 value for the knockout strain provides strong evidence that the targeted gene is essential for the insecticide's mode of action.[5][9][18][24][25]

Radioligand Binding Assays

These assays are used to study the binding of a ligand (in this case, a radiolabeled molecule) to its receptor.

-

Membrane Preparation: Neuronal tissue from the target insect is dissected and homogenized to isolate cell membranes, which are rich in nAChRs.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand that is known to bind to nAChRs (e.g., [3H]imidacloprid).

-

Competition Assay: To determine if Spinosyn D binds to the same site as the radioligand, a competition experiment is performed. The membranes are incubated with the radioligand in the presence of increasing concentrations of unlabeled Spinosyn D. If Spinosyn D binds to the same site, it will compete with the radioligand, and the amount of radioactivity bound to the membranes will decrease. The lack of displacement of orthosteric ligands by spinosyns supports an allosteric binding site.[4]

-

Separation and Quantification: The membranes are separated from the unbound radioligand by rapid filtration. The amount of radioactivity retained on the filter is then quantified using a scintillation counter.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathway and an experimental workflow central to understanding the action of Spinosyn D.

Caption: Signaling pathway of Spinosyn D at the insect nAChR.

Caption: Experimental workflow for nAChR α6 knockout using CRISPR/Cas9.

Conclusion

The mechanism of action of Spinosyn D is a compelling example of targeted insecticide development. Its high specificity for a distinct allosteric site on the insect nAChR α6 subunit provides a unique mode of action that is different from many other classes of insecticides. This specificity contributes to its favorable safety profile for non-target organisms. A thorough understanding of this mechanism, from the molecular interactions to the physiological outcomes, is crucial for the continued development of effective and sustainable pest management strategies, as well as for managing the potential for insecticide resistance. The experimental approaches detailed in this guide have been pivotal in unraveling this complex mechanism and will continue to be essential tools in the field of insecticide research and development.

References

- 1. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of nicotinic acetylcholine receptor subunits in the mode of action of neonicotinoid, sulfoximine and spinosyn insecticides in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The knockout of the nicotinic acetylcholine receptor subunit gene α1 (nAChR α1) through CRISPR/Cas9 technology exposes its involvement in the resistance of Spodoptera exigua to insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. A nicotinic acetylcholine receptor transmembrane point mutation (G275E) associated with resistance to spinosad in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pagepressjournals.org [pagepressjournals.org]

- 14. A review of Spinosyns, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests | Journal of Entomological and Acarological Research [pagepressjournals.org]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. CRISPR/Cas9-mediated mutation of nicotinic acetylcholine receptor (nAChR) α subunit confers moderate levels of resistance to spinosad and imidacloprid in the natural predator Coccinella septempunctata without fitness cost - Entomologia Generalis Volume 44 Number 4 — Schweizerbart science publishers [schweizerbart.de]

- 19. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 20. researchgate.net [researchgate.net]

- 21. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 22. Protocol to identify ligands of odorant receptors using two-electrode voltage clamp combined with the Xenopus oocytes heterologous expression system - PMC [pmc.ncbi.nlm.nih.gov]

- 23. multichannelsystems.com [multichannelsystems.com]

- 24. mdpi.com [mdpi.com]

- 25. The knockout of the nicotinic acetylcholine receptor subunit gene α1 (nAChR α1) through CRISPR/Cas9 technology exposes … [ouci.dntb.gov.ua]

The Discovery and Isolation of Spinosyn D from Saccharopolyspora spinosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosyn D, a potent insecticidal macrolide, is a key component of the widely used biopesticide Spinosad. Produced by the soil actinomycete Saccharopolyspora spinosa, Spinosyn D's complex structure and potent biological activity have made its discovery, biosynthesis, and isolation a significant area of research. This technical guide provides an in-depth overview of the discovery of Spinosyn D, the intricate biosynthetic pathways leading to its formation, and detailed experimental protocols for its fermentation, extraction, purification, and quantification. The information is presented to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and pesticide development.

Discovery of Spinosyns and Saccharopolyspora spinosa

The journey to the discovery of Spinosyn D began with the isolation of a novel actinomycete, Saccharopolyspora spinosa, from a soil sample collected in 1982 from a sugar mill rum still in the Virgin Islands. This microorganism was found to produce a family of previously unknown macrolides with significant insecticidal properties. These compounds were named "spinosyns." Subsequent research identified Spinosyn A and Spinosyn D as the most abundant and insecticidally active components of the fermentation broth. Spinosad, the commercial insecticide, is primarily a mixture of Spinosyn A and Spinosyn D.

Biosynthesis of Spinosyn D

The biosynthesis of Spinosyn D is a complex process involving a Type I polyketide synthase (PKS) system and subsequent modifications, including glycosylation. The entire biosynthetic gene cluster, designated as the spn cluster, spans approximately 74 kb of the S. spinosa genome.

The formation of the Spinosyn D aglycone, the core polyketide structure, is initiated by the PKS, which catalyzes the sequential condensation of acetate and propionate units to form a 21-carbon linear polyketide chain. This chain undergoes cyclization and modification to form the characteristic tetracyclic aglycone.[1][2] A key step in this process is a presumed Diels-Alder-type [4+2] cycloaddition reaction that forms the perhydro-as-indacene core.[1][3]

Following the formation of the aglycone, two deoxy-sugars, D-forosamine and L-rhamnose, are synthesized and attached. The biosynthesis of these sugars involves a series of enzymatic steps, including methylation. Specifically for the rhamnose moiety, a series of methyltransferases encoded by the spnH, spnI, and spnK genes are responsible for its permethylation.[4]

Signaling Pathway for Spinosyn D Biosynthesis

The following diagram illustrates the key stages in the biosynthesis of Spinosyn D, from the initial polyketide chain formation to the final glycosylated product.

Caption: Biosynthetic pathway of Spinosyn D.

Fermentation of Saccharopolyspora spinosa

The production of Spinosyn D is achieved through submerged fermentation of Saccharopolyspora spinosa. The composition of the fermentation medium and the culture conditions are critical for achieving high yields. Several media formulations have been developed to optimize spinosad production.

Fermentation Media Composition

The following table summarizes various media compositions used for the fermentation of S. spinosa.

| Component | Medium 1 (g/L)[5] | Medium 2 (g/L)[6] | Medium 3 (g/L)[7] |

| Carbon Source | |||

| Glucose | 60 | - | 60 |

| Mannitol | - | 98.0 | - |

| Starch | - | - | 20 |

| Nitrogen Source | |||

| Cottonseed Meal | 40 | 43.0 | - |

| Soybean Meal | 15 | - | 20 |

| Fish Meal | - | - | 10 |

| Corn Steep Liquor | - | 12.9 | 10 |

| Yeast Extract | 4 | - | - |

| Glutamine | - | - | 3 |

| Minerals/Salts | |||

| NaH₂PO₄ | 2 | - | - |

| KH₂PO₄ | - | 0.5 | - |

| FeSO₄ | 0.05 | - | - |

| CaCO₃ | 5 | 3.0 | 3 |

| Other | |||

| Soybean Oil | 12.5 | - | 10 |

| pH | 7.4 | 7.0 | Not Specified |

Experimental Protocol for Fermentation

This protocol provides a general procedure for the submerged fermentation of S. spinosa.

-

Inoculum Preparation:

-

Culture S. spinosa on a suitable agar medium (e.g., Yeast Extract Malt Extract Glucose agar) for 8-10 days at 28°C to obtain mature spores.[8]

-

Prepare a spore suspension in sterile water.

-

Inoculate a seed medium with the spore suspension. A typical seed medium contains (g/L): starch 20, glucose 10, enzyme-hydrolyzed casein 30, yeast extract 3, MgSO₄·7H₂O 2, and KH₂PO₄ 0.05.[7]

-

Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 60 hours.[7]

-

-

Production Fermentation:

-

Prepare the production fermentation medium according to one of the formulations in the table above.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28°C with agitation for 7-10 days.

-

Monitor the production of Spinosyn D periodically using analytical techniques such as HPLC.

-

Isolation and Purification of Spinosyn D

The isolation of Spinosyn D from the fermentation broth is a multi-step process involving extraction and chromatographic purification.

Extraction of Spinosyns from Fermentation Broth

Several methods have been reported for the extraction of spinosyns from the fermentation broth. The general principle involves an initial solid-liquid separation followed by solvent extraction.

Protocol 1: Solvent Extraction

-

Adjust the pH of the fermentation broth to >8.0 (typically 8.5-9.5) with an alkaline solution (e.g., 2M NaOH) to precipitate the spinosyns.[9]

-

Perform solid-liquid separation by filtration or centrifugation to collect the biomass and precipitated spinosyns as a filter cake.

-

Extract the filter cake with a suitable organic solvent. Methanol or a methanol-water mixture is commonly used.[9] For example, use a methanol:water ratio of 2:1 (v/v) for extraction.[9]

-

Separate the solid residue by filtration to obtain the crude extract containing spinosyns.

-

Concentrate the crude extract under vacuum to remove the organic solvent.

Protocol 2: Macroporous Resin Adsorption

-

After solvent extraction, the crude extract can be further purified by adsorption chromatography using a macroporous resin.

-

Adjust the pH of the extract to around 9.0 for optimal adsorption.[10]

-

Pass the extract through a column packed with a suitable macroporous resin (e.g., DM11).[10]

-

Wash the column with water to remove impurities.

-

Elute the bound spinosyns with a mixture of ethanol and water (e.g., 70-95% ethanol).[10]

Purification of Spinosyn D

Further purification of the crude spinosyn mixture to isolate Spinosyn D is typically achieved by silica gel column chromatography and/or preparative high-performance liquid chromatography (HPLC).

Protocol: Silica Gel Column Chromatography

-

Concentrate the eluate from the macroporous resin step to dryness.

-

Dissolve the residue in a minimal amount of a suitable solvent.

-

Apply the concentrated sample to a silica gel column.

-

Elute the column with a gradient of a non-polar and a polar solvent system. A common system is a mixture of petroleum ether, ethyl acetate, and methanol.[10]

-

Collect fractions and monitor the presence of Spinosyn D using thin-layer chromatography (TLC) or analytical HPLC.

-

Combine the fractions containing pure Spinosyn D and concentrate to obtain the isolated compound.

Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of Spinosyn D from the fermentation broth.

Caption: Workflow for Spinosyn D isolation and purification.

Analytical Methods for Quantification

Accurate quantification of Spinosyn D is crucial for monitoring fermentation progress, assessing purification efficiency, and for quality control. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.

HPLC-UV Method

Protocol: HPLC-UV for Spinosyn D Quantification

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: A mixture of acetonitrile and water, often with modifiers like ammonium acetate or acetic acid. A typical mobile phase is a 70:30 (v/v) mixture of acetonitrile and water.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable organic solvent like methanol.

-

Quantification: Create a calibration curve using a certified reference standard of Spinosyn D.

| Parameter | Value | Reference |

| Column | C18 reverse-phase (250 mm x 4.6 mm, 5 µm) | [11] |

| Mobile Phase | Acetonitrile:Water (70:30 v/v) | [11] |

| Flow Rate | 1.0 mL/min | [11] |

| Detection | UV at 250 nm | [12][13] |

| Retention Time (Spinosyn D) | ~12.0 min (varies with specific method) | [12] |

| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg | [13][14] |

| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | [13][14] |

LC-MS/MS Method

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Protocol: LC-MS/MS for Spinosyn D Quantification

-

Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.[15]

-

Monitoring Ions (m/z): For Spinosyn D, the precursor ion is typically m/z 746 or 747. Common product ions for confirmation and quantification include m/z 142.[15]

-

Sample Preparation: Similar to HPLC-UV, samples are extracted and dissolved in a suitable solvent. For complex samples, a solid-phase extraction (SPE) clean-up step may be necessary.

-

Quantification: Use a calibration curve prepared with a Spinosyn D standard. Matrix-matched standards may be required for complex samples to compensate for matrix effects.[16]

| Parameter | Value | Reference |

| Ionization Mode | ESI Positive | [15] |

| Precursor Ion (m/z) | 746, 747 | [15] |

| Product Ion (m/z) | 142 | [15] |

| Limit of Detection (LOD) | 0.0003 - 0.03 mg/kg | [16][17] |

| Limit of Quantification (LOQ) | 0.001 - 0.1 mg/kg | [16][17] |

Conclusion

The discovery of Spinosyn D from Saccharopolyspora spinosa represents a significant advancement in the field of natural product-based insecticides. Understanding its complex biosynthesis provides opportunities for metabolic engineering to enhance yields and produce novel analogs. The detailed methodologies for fermentation, isolation, and quantification outlined in this guide offer a comprehensive resource for researchers. Continued research into the biochemistry and genetics of S. spinosa will undoubtedly lead to further innovations in the production and application of this important class of biopesticides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Biosynthesis of Spinosyn in Saccharopolyspora spinosa: Synthesis of the Cross-Bridging Precursor and Identification of the Function of SpnJ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of spinosyn in Saccharopolyspora spinosa: synthesis of permethylated rhamnose and characterization of the functions of SpnH, SpnI, and SpnK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhancement of spinosad production in Saccharopolyspora spinosa by overexpression of the complete 74-kb spinosyn gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. jzus.zju.edu.cn [jzus.zju.edu.cn]

- 8. plantarchives.org [plantarchives.org]

- 9. Extraction method for spinosad - Eureka | Patsnap [eureka.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative NMR for detection of spinosad residues in agricultural soils - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00356C [pubs.rsc.org]

- 12. ppqs.gov.in [ppqs.gov.in]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mhlw.go.jp [mhlw.go.jp]

- 16. Quantification of spinosyn A and spinosyn D in animal-derived products using multiwalled carbon nanotubes coupled with LC-MS/MS for analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Spinosyn D (CAS 131929-63-0): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spinosyn D, with the Chemical Abstracts Service (CAS) number 131929-63-0, is a prominent member of the spinosyn class of macrolide insecticides.[1][2][3] It is a natural product derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa.[1][4][5][6] Spinosyn D is a major component of the widely used biopesticide Spinosad, where it is typically present in a mixture with Spinosyn A.[4][5][6] This technical guide provides an in-depth overview of the research applications of Spinosyn D, focusing on its mechanism of action, insecticidal activity, toxicological profile, and environmental fate. Detailed experimental methodologies for key assays are provided, along with quantitative data presented in structured tables and visualizations of key pathways and workflows.

Chemical and Physical Properties

Spinosyn D is a complex tetracyclic macrolide with a molecular formula of C₄₂H₆₇NO₁₀ and a molecular weight of approximately 746.0 g/mol .[7] It is characterized by its unique ring structure attached to two different sugars: a forosamine and a tri-O-methylated rhamnose.[8] Spinosyn D is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but has limited solubility in water.[2]

| Property | Value | Reference |

| CAS Number | 131929-63-0 | [1][7][9] |

| Molecular Formula | C₄₂H₆₇NO₁₀ | [7][9] |

| Molecular Weight | 746.0 g/mol | [7] |

| Purity | ≥95% | [7][9] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO; Limited water solubility | [2] |

| Storage | -20°C, protect from light |

Mechanism of Action

The insecticidal activity of Spinosyn D stems from its unique mode of action on the insect nervous system.[1][8] It primarily targets nicotinic acetylcholine receptors (nAChRs), but at a site distinct from that of other insecticides like neonicotinoids.[8][10] Additionally, it has secondary effects on γ-aminobutyric acid (GABA) receptors.[4][8]

Action on Nicotinic Acetylcholine Receptors (nAChRs)

Spinosyn D acts as an allosteric activator of insect nAChRs.[4] This binding leads to the prolonged opening of the ion channel, causing involuntary muscle contractions, tremors, and ultimately, paralysis and death of the insect due to neuromuscular fatigue.[6][11] The primary target is believed to be the α6 subunit of the nAChR.[10][12] This distinct binding site is a key reason why Spinosad has not shown cross-resistance to other major classes of insecticides.[1][8]

Action on GABA Receptors

Spinosyn D also acts as an antagonist of GABA receptors.[4] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By blocking GABA receptors, Spinosyn D further contributes to the hyperexcitation of the nervous system.[4]

Research Applications and Insecticidal Activity

Spinosyn D, as a key component of Spinosad, is a broad-spectrum insecticide effective against a wide range of insect pests.[1][4] It acts through both contact and ingestion, with ingestion being the more potent route of exposure.[1][4] Its activity spans several insect orders, including Lepidoptera (moths and butterflies), Diptera (flies), Thysanoptera (thrips), and Coleoptera (beetles).[1][4]

| Target Pest | Order | Efficacy Metric | Value | Reference |

| Heliothis virescens (Tobacco Budworm) | Lepidoptera | LD₅₀ (larvae) | 0.8 ppm | [7] |

| Heliothis virescens (Tobacco Budworm) | Lepidoptera | LC₅₀ | 0.3 ppm | [4] |

| Various Lepidoptera, Diptera, Thysanoptera, Coleoptera | - | - | Highly Active | [1] |

Experimental Protocols

Insecticidal Bioassay (Impregnated Filter Paper Method)

This method is commonly used to assess the contact toxicity of insecticides.

-

Preparation of Test Solutions: A stock solution of Spinosyn D is prepared in a suitable solvent (e.g., acetone). Serial dilutions are then made to obtain a range of desired concentrations.

-

Treatment of Filter Paper: A known volume (e.g., 1 ml) of each test solution is evenly applied to a filter paper (e.g., Whatman No. 1, 9 cm diameter). The solvent is allowed to evaporate completely. A control filter paper is treated with the solvent only.

-

Insect Exposure: The treated filter paper is placed in a Petri dish. A cohort of test insects (e.g., 20 adult beetles) of a specific age and stage are introduced into the Petri dish.

-

Incubation: The Petri dishes are maintained under controlled conditions of temperature and humidity for a specified period (e.g., 24, 48, 72 hours).

-

Mortality Assessment: The number of dead or moribund insects is recorded at each time point. Mortality data is then used to calculate lethal concentration (LC₅₀) values using probit analysis.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay is used to determine the binding affinity of a compound to nAChRs.

-

Membrane Preparation: Insect neuronal membranes rich in nAChRs are prepared from a suitable source (e.g., insect heads) through homogenization and centrifugation.

-

Radioligand Binding: The membrane preparation is incubated with a specific radioligand for the nAChR (e.g., [³H]epibatidine) in the presence of varying concentrations of the test compound (Spinosyn D).

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the concentration of Spinosyn D that inhibits 50% of the specific binding of the radioligand (IC₅₀), which is indicative of its binding affinity.

GABA Receptor Modulation Assay

Electrophysiological techniques, such as the two-electrode voltage-clamp method using Xenopus oocytes expressing insect GABA receptors, can be employed to study the modulatory effects of Spinosyn D.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated to remove the follicular layer.

-

Receptor Expression: Oocytes are injected with cRNA encoding the insect GABA receptor subunits of interest.

-

Electrophysiological Recording: After a period of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -80 mV).

-

Compound Application: GABA is applied to the oocyte to elicit a baseline current response. Subsequently, Spinosyn D is co-applied with GABA to observe any modulation of the GABA-induced current.

-

Data Analysis: The changes in the amplitude and kinetics of the GABA-gated currents in the presence and absence of Spinosyn D are measured and analyzed to characterize its effect on the receptor.

Toxicological Profile

Spinosad, the mixture containing Spinosyn D, generally exhibits low acute toxicity to mammals.

| Study Type | Species | Route | Result | Reference |

| Acute Oral Toxicity | Rat | Oral | LD₅₀ > 3738 mg/kg (males), > 5000 mg/kg (females) | |

| Acute Dermal Toxicity | Rabbit | Dermal | LD₅₀ > 5000 mg/kg | |

| Acute Inhalation Toxicity | Rat | Inhalation | LC₅₀ > 5.18 mg/L | |

| Skin Irritation | Rabbit | Dermal | Non-irritating | |

| Eye Irritation | Rabbit | Ocular | Mild, transient irritation | |

| Skin Sensitization | Guinea Pig | Dermal | Non-sensitizing |

Long-term studies have shown that high doses of Spinosad can cause cytoplasmic vacuolation in various organs of laboratory animals. However, Spinosad is not considered to be genotoxic, carcinogenic, or a developmental toxin.

Environmental Fate

Spinosyn D is subject to degradation in the environment, primarily through photolysis and microbial action.

| Compartment | Degradation Process | Half-life | Reference |

| Soil | Aerobic | 14 days (silt loam) | [13] |

| Water | Photolysis | < 1 day | [14] |

| Plant Surfaces | Photolysis | 2-16 days | [8] |

The rapid degradation of Spinosyn D in sunlight and its moderate to strong absorption to soil particles contribute to its relatively low risk to non-target aquatic organisms under field conditions.[8][14]

Conclusion

Spinosyn D is a highly effective insecticidal compound with a unique mode of action that makes it a valuable tool in integrated pest management programs. Its primary action on insect nicotinic acetylcholine receptors, coupled with a secondary effect on GABA receptors, leads to potent and broad-spectrum insecticidal activity. While exhibiting high toxicity to target pests, Spinosyn D, as part of the Spinosad mixture, demonstrates a favorable toxicological profile in mammals and is readily degraded in the environment. Further research into the specific interactions of Spinosyn D with its molecular targets could lead to the development of even more selective and effective insect control agents.

Disclaimer: This document is intended for research and informational purposes only. Spinosyn D is not for human or veterinary use.[1][7] Always refer to and follow the appropriate safety data sheets (SDS) and handling protocols when working with this compound.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. apms.org [apms.org]

- 8. Terrestrial and Aquatic Field Dissipation - Waterborne Environmental [waterborne-env.com]

- 9. fao.org [fao.org]

- 10. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]

- 11. scialert.net [scialert.net]

- 12. myemail.constantcontact.com [myemail.constantcontact.com]

- 13. How to Evaluate Pesticide Degradation in Alluvial Soil [eureka.patsnap.com]

- 14. ttcenter.ir [ttcenter.ir]

An In-Depth Technical Guide to the Precise Molecular Weight of Spinosyn D for Mass Spectrometry

This guide provides a comprehensive overview of the precise molecular weight of Spinosyn D, a critical parameter for its identification and quantification using mass spectrometry. The information is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Data Presentation

The accurate mass of a molecule is a fundamental piece of data in high-resolution mass spectrometry (HRMS), enabling confident identification and differentiation from other compounds. Below is a summary of the key molecular weight and related data for Spinosyn D.

| Parameter | Value | Source |

| Molecular Formula | C₄₂H₆₇NO₁₀ | PubChem[1] |

| Exact Mass | 745.47649733 Da | PubChem[1] |

| Monoisotopic Mass | 745.47649733 Da | PubChem[1] |

| Average Mass | 745.98210 Da | ChEBI[2] |

| Molecular Weight | ~746.0 g/mol | PubChem, Cayman Chemical[1][3] |

Note: The exact mass and monoisotopic mass are the most relevant values for high-resolution mass spectrometry. The molecular weight is the weighted average of the masses of its isotopes.

Experimental Protocols for Mass Spectrometry

The following is a representative experimental protocol for the analysis of Spinosyn D using Liquid Chromatography-Mass Spectrometry (LC-MS), based on publicly available data.

Instrumentation:

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, is recommended for accurate mass measurements. An example is the X500R QTOF (AB Sciex LLC, MA, USA).[1]

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system is suitable. An example is the ExionLC AD (AB Sciex LLC, MA, USA).[1]

LC Method:

-

Column: A reverse-phase C18 column is typically used for the separation of Spinosyn D. An example is the TSKgel ODS-100S (5 µm, 2.1 mm × 250 mm, TOSOH).[1]

-

Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid, is a common mobile phase system.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

-

Injection Volume: 5-10 µL.

MS Method:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is effective for the ionization of Spinosyn D.[1]

-

Data Acquisition: Data can be acquired in full scan mode to detect the protonated molecule [M+H]⁺. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed.

-

Expected Ion: The primary ion to monitor for Spinosyn D is the protonated molecule [M+H]⁺ at m/z 746.4841.[1]

Mandatory Visualization

The following diagram illustrates the key properties of Spinosyn D relevant to its analysis by mass spectrometry.

References

Spinosyn D: A Technical Guide to its Solubility Profile in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Spinosyn D, a key component of the insecticide Spinosad, in a range of common laboratory solvents. Understanding the solubility of this complex macrolide is critical for a variety of research and development applications, including formulation development, analytical method design, and in vitro/in vivo assay preparation. This document presents quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and visualizes the compound's primary mechanism of action.

Spinosyn D: An Overview

Spinosyn D is a tetracyclic macrolide produced by the fermentation of the soil actinomycete Saccharopolyspora spinosa. Alongside Spinosyn A, it is one of the two principal active components of the commercial insecticide Spinosad. Its insecticidal activity stems from a unique mode of action that targets the insect nervous system.

Data Presentation: Solubility of Spinosyn D

The following table summarizes the known solubility of Spinosyn D in various common laboratory solvents. The data has been compiled from a variety of technical sources and is presented to facilitate easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

| Solvent | Chemical Formula | Solubility (at approx. 20-25°C) | Notes |

| Polar Protic Solvents | |||

| Water | H₂O | 0.495 mg/L (0.495 ppm) | Solubility is pH-dependent, increasing in more acidic conditions.[1][2] |

| Methanol | CH₃OH | 252 mg/mL (0.252 g/mL) | Freely soluble. |

| Ethanol | C₂H₅OH | Soluble[3][4] | Quantitative data not readily available, but widely reported as soluble. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble[3][4] | Quantitative data not readily available, but widely reported as soluble. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble[3][4] | Quantitative data not readily available, but widely reported as soluble. |

| Acetone | (CH₃)₂CO | 10.1 g/L (10.1 mg/mL)[5] | Readily soluble. |

| Acetonitrile | CH₃CN | Soluble | Used as a solvent for analytical standards.[6] |

| Nonpolar Solvents | |||

| Chloroform | CHCl₃ | Slightly Soluble | Precise quantitative data is not widely available. |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Soluble | Used in extraction protocols. |

Experimental Protocols: Determination of Spinosyn D Solubility

The following section outlines a generalized experimental protocol for determining the solubility of Spinosyn D in a given solvent. This protocol is based on standard laboratory practices for solubility assessment and can be adapted for specific research needs. For regulatory purposes, adherence to standardized guidelines such as those from the OECD (e.g., OECD Guideline 105 for water solubility) is recommended.

Objective:

To determine the saturation solubility of Spinosyn D in a specific laboratory solvent at a controlled temperature.

Materials:

-

Spinosyn D (high purity standard)

-

Selected solvent (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in determining the solubility of Spinosyn D.

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of Spinosyn D that is in excess of its expected solubility and transfer it to a vial.

-

Add a precise volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved Spinosyn D.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the constant temperature for a short period to allow larger particles to settle.

-

Centrifuge the vial at a moderate speed to pellet the remaining undissolved solid.

-

Carefully collect the supernatant using a pipette, ensuring not to disturb the solid pellet.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. This filtered solution is the saturated solution.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the saturated solution using the same solvent.

-

Prepare a set of calibration standards of Spinosyn D of known concentrations in the same solvent.

-

Analyze the diluted samples and the calibration standards using a validated HPLC-UV or HPLC-MS method. Analytical methods for Spinosyn D often utilize a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol, acetonitrile, and an aqueous buffer.[1]

-

Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.

-

Determine the concentration of Spinosyn D in the diluted samples by interpolating from the calibration curve.

-

Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the solubility of Spinosyn D in the chosen solvent at the specified temperature.

-

Mechanism of Action: Signaling Pathway

Spinosyn D exerts its insecticidal effect by targeting the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[7] This interaction is distinct from that of other insecticides like neonicotinoids. The binding of Spinosyn D to a unique site on the nAChR leads to the prolonged activation of the receptor, causing involuntary muscle contractions and ultimately leading to paralysis and death of the insect.

Caption: The mechanism of action of Spinosyn D, highlighting its interaction with the nicotinic acetylcholine receptor.

This technical guide provides a foundational understanding of the solubility characteristics of Spinosyn D. For specific applications, it is recommended to perform solubility determinations under the exact conditions of the intended use.

References

- 1. fao.org [fao.org]

- 2. extranet.who.int [extranet.who.int]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Spinosad D CAS#: 131929-63-0 [m.chemicalbook.com]

- 5. Environment, Conservation and Climate Change - Government of Newfoundland and Labrador [gov.nl.ca]

- 6. fao.org [fao.org]

- 7. medchemexpress.com [medchemexpress.com]

Spinosyn D: A Core Component of the Spinosad Insecticide Mixture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Spinosad, a widely utilized insecticide derived from the fermentation of the soil actinomycete Saccharopolyspora spinosa, owes its potent bioactivity to a mixture of two primary tetracyclic macrolides: Spinosyn A and Spinosyn D.[1][2][3][4] While Spinosyn A is the major component, Spinosyn D plays a crucial and synergistic role in the overall insecticidal efficacy of the spinosad mixture. This technical guide provides a comprehensive overview of the role and concentration of Spinosyn D, detailing its contribution to the mechanism of action, its typical concentrations in technical-grade spinosad, and the analytical methodologies employed for its quantification.

The Role of Spinosyn D in Insecticidal Activity

Both Spinosyn A and Spinosyn D are potent insecticides that act primarily on the insect nervous system.[1][5] While Spinosyn A is generally considered to be slightly more biologically active, Spinosyn D is a significant contributor to the overall efficacy of spinosad.[6][7] The insecticidal activity of spinosad is characterized by rapid contact and ingestion action, leading to the excitation of the insect nervous system.[3] This results in involuntary muscle contractions, tremors, and ultimately paralysis and death of the target pest.[3][6][8]

The primary molecular target for both spinosyns is the nicotinic acetylcholine receptor (nAChR) in the insect's central nervous system.[1][2][8] Spinosad acts as an allosteric modulator of these receptors, causing prolonged activation and neuronal hyperexcitation.[8][9][10] This mechanism is unique and distinct from other classes of insecticides that also target nAChRs, such as neonicotinoids.[3][5] In addition to their primary action on nAChRs, some studies suggest that spinosyns may also have secondary effects on GABA (gamma-aminobutyric acid) receptors, which could further contribute to their insecticidal properties.[3][8][11]

Concentration of Spinosyn D in Spinosad

Spinosad is defined as a mixture of Spinosyn A and Spinosyn D. The relative concentration of these two components can vary, but technical-grade spinosad typically contains a significantly higher proportion of Spinosyn A.

| Parameter | Value | References |

| Typical Spinosyn A : Spinosyn D Ratio | 85 : 15 | [5][10] |

| Alternative Spinosyn A : Spinosyn D Ratio | 5 : 1 | [6] |

| Alternative Spinosyn A : Spinosyn D Ratio | ~17 : 3 | [7] |

| Spinosyn A : Spinosyn D Range in Technical Grade | 50:50 to 95:5 | [12][13] |

| Minimum Purity (Spinosyn A + D) in Technical Grade | 85% (w/w) | [12][14][15][16] |

This variability in the ratio of Spinosyn A to D is a result of the natural fermentation process of Saccharopolyspora spinosa.[1] However, regulatory specifications ensure a minimum combined purity of these two active ingredients in commercial formulations.[14][15][16]

Experimental Protocols

The accurate quantification of Spinosyn D in spinosad mixtures and various environmental and biological matrices is crucial for quality control, residue analysis, and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Protocol: Quantification of Spinosyn A and D in Technical Grade Spinosad by HPLC-UV

1. Principle: This method separates and quantifies Spinosyn A and Spinosyn D using reversed-phase HPLC with ultraviolet (UV) detection.

2. Reagents and Materials:

-

Spinosyn A and Spinosyn D reference standards

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Dichloromethane

-

Florisil solid-phase extraction (SPE) cartridges

-

Hexane (HPLC grade)

-

Acetone (HPLC grade)

3. Sample Preparation (Extraction and Cleanup):

-

Accurately weigh a sample of technical grade spinosad.

-

Dissolve the sample in methanol.

-

Perform a liquid-liquid partition with dichloromethane.

-

The organic phase is then subjected to cleanup using a Florisil SPE cartridge.

-

Elute the spinosyns from the cartridge using a mixture of acetone and hexane (e.g., 30:70 v/v).[17]

-

Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.

4. HPLC-UV Conditions:

-

Column: C18 reversed-phase column (e.g., YMC-Pack ODS-AM)[18]

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75% aqueous acetonitrile).[18]

-

Flow Rate: 0.5 mL/min[18]

-

Column Temperature: 40°C[18]

-

Injection Volume: 10 µL[18]

5. Quantification:

-

Prepare a series of calibration standards of Spinosyn A and Spinosyn D of known concentrations.

-

Inject the standards and the prepared sample into the HPLC system.

-

Identify the peaks for Spinosyn A and Spinosyn D based on their retention times (e.g., approximately 6.8 min for Spinosyn A and 7.3 min for Spinosyn D under the specified conditions).[18]

-

Construct a calibration curve by plotting the peak area against the concentration for each standard.

-

Determine the concentration of Spinosyn A and Spinosyn D in the sample by comparing their peak areas to the calibration curve.

Note: For more complex matrices such as food and environmental samples, more extensive extraction and cleanup procedures, such as those involving gel permeation chromatography (GPC) or liquid chromatography-mass spectrometry (LC-MS) for enhanced selectivity and sensitivity, may be required.[17][19]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of spinosad and a general workflow for its analysis.

Caption: Mechanism of action of spinosad at the insect neuromuscular junction.

Caption: General experimental workflow for the analysis of spinosyns.

Conclusion

Spinosyn D is an integral and active component of the spinosad insecticide. While present in lower concentrations than Spinosyn A, it contributes significantly to the overall potent and unique insecticidal activity of the mixture. The synergistic action of both spinosyns on the insect nervous system, primarily through the allosteric modulation of nicotinic acetylcholine receptors, results in effective pest control. A thorough understanding of the respective roles and concentrations of Spinosyn A and D, facilitated by robust analytical methodologies, is essential for the continued development and responsible use of spinosad-based products in agricultural and public health sectors.

References

- 1. Spinosyn D [sitem.herts.ac.uk]

- 2. The spinosyn family of insecticides: realizing the potential of natural products research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of Spinosad and Attributes of A New Class of Insect Control Products | Radcliffe's IPM World Textbook [ipmworld.umn.edu]

- 4. Spinosad General Fact Sheet [npic.orst.edu]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. What is the mechanism of Spinosad? [synapse.patsnap.com]

- 9. Low doses of the organic insecticide spinosad trigger lysosomal defects, elevated ROS, lipid dysregulation, and neurodegeneration in flies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cotton.org [cotton.org]

- 11. Natural products as insecticides: the biology, biochemistry and quantitative structure-activity relationships of spinosyns and spinosoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fao.org [fao.org]

- 13. fs.usda.gov [fs.usda.gov]

- 14. FAO Knowledge Repository [openknowledge.fao.org]

- 15. fao.org [fao.org]

- 16. extranet.who.int [extranet.who.int]

- 17. researchgate.net [researchgate.net]

- 18. KR20160015542A - Novel Saccharopolyspora spinosa wsp8209 Producing Spinosad with High Yield and Method for Producing Spinosad - Google Patents [patents.google.com]

- 19. mhlw.go.jp [mhlw.go.jp]

Investigating the Neurotoxic Effects of Spinosyn D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spinosyn D, a major component of the bio-insecticide Spinosad, has garnered significant attention for its potent insecticidal activity. This technical guide provides a comprehensive overview of the current understanding of the neurotoxic effects of Spinosyn D, with a primary focus on its mechanism of action, available toxicological data, and the experimental methodologies used for its evaluation. Due to the prevalence of studies on Spinosad, a mixture of Spinosyn A and Spinosyn D, this guide synthesizes data on the mixture while highlighting the limited information available for Spinosyn D in its isolated form. The primary neurotoxic action of spinosyns is the allosteric activation of nicotinic acetylcholine receptors (nAChRs), leading to neuronal hyperexcitation, paralysis, and insect death. Evidence also suggests a secondary interaction with GABA receptors. While Spinosad exhibits low mammalian toxicity, understanding the specific contributions of Spinosyn D to its overall neurotoxic profile is crucial for targeted drug development and risk assessment.

Introduction

Spinosyn D is a macrocyclic lactone produced by the fermentation of the soil actinomycete Saccharopolyspora spinosa. It is a key active ingredient in the commercially successful insecticide Spinosad, which is typically composed of approximately 85% Spinosyn A and 15% Spinosyn D.[1] The unique mode of action of spinosyns, distinct from other major insecticide classes, has made them valuable tools in pest management.[2] This guide delves into the neurotoxic properties of Spinosyn D, presenting available data, experimental protocols, and the underlying signaling pathways.

Quantitative Toxicological Data

The majority of toxicological studies have been conducted on Spinosad. While direct quantitative data for isolated Spinosyn D is limited, comparative studies suggest its toxicity is similar to or slightly less than Spinosyn A within the Spinosad mixture. One study noted that the toxicity of Spinosad was not significantly affected by varying the ratio of Spinosyn A to D from 5:1 to 1:1, indicating comparable toxicities in that context.[3]

The following tables summarize the available quantitative data for Spinosad, which provides an indication of the toxicological profile of its components.

Table 1: Acute Toxicity of Spinosad

| Species | Route of Administration | LD50 / LC50 | Reference |

| Rat (Male) | Oral | 3738 mg/kg | [3] |

| Rat (Female) | Oral | >5000 mg/kg | [3] |

| Mouse (Male & Female) | Oral | >5000 mg/kg | [3] |

| Rabbit | Dermal | >5000 mg/kg | [3] |

| Rat | Inhalation | >5.18 mg/L | [3] |

| Heliothis virescens (larvae) | Topical | 0.4 to 8.5 µg/g | [4] |

| Honey Bee | Contact | 12.07 ng/bee | [1] |

Table 2: Chronic Toxicity and No-Observed-Effect-Level (NOEL) of Spinosad

| Species | Study Duration | Key Findings | NOEL | Reference |

| Rat | 13 weeks | Primarily cellular vacuolation in various tissues. | 24 mg/kg/day | [5] |

| Rat | 2 years | Vacuolation and/or inflammation in thyroid, lymphoid tissue, and lung. Not carcinogenic. | 2.4 mg/kg/day | [5] |

Mechanism of Action and Signaling Pathways

The primary target of spinosyns, including Spinosyn D, is the insect nervous system. The neurotoxicity stems from the disruption of neurotransmission, primarily through the modulation of nicotinic acetylcholine receptors (nAChRs) and to a lesser extent, γ-aminobutyric acid (GABA) receptors.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Spinosyns act as allosteric modulators of nAChRs, specifically targeting the α6 subunit in insects.[6][7] This interaction causes hyperexcitation of the postsynaptic neuron, leading to involuntary muscle contractions, tremors, and ultimately paralysis.[8][9] The binding site for spinosyns on the nAChR is distinct from that of other nicotinic agonists like neonicotinoids.[8]

Spinosyn D's primary mechanism of action on insect nAChRs.

Interaction with GABA Receptors

Some studies suggest a secondary mechanism involving the antagonism of GABA receptors.[1][10] GABA is the primary inhibitory neurotransmitter in the insect central nervous system. By inhibiting GABAergic neurotransmission, spinosyns may further contribute to the overall hyperexcitation of neurons.

Spinosyn D's secondary mechanism on insect GABA receptors.

Downstream Cellular Effects

Recent research in Drosophila melanogaster has shed light on the downstream cellular consequences of Spinosad exposure, which are likely contributed to by Spinosyn D. Low doses of Spinosad have been shown to induce lysosomal defects, elevate reactive oxygen species (ROS), and cause neurodegeneration.[11]

Downstream cellular effects of Spinosad exposure.

Experimental Protocols